molecular formula C13H7N3O4 B14659966 1,2-Dinitroacridine CAS No. 50764-83-5

1,2-Dinitroacridine

Cat. No.: B14659966
CAS No.: 50764-83-5
M. Wt: 269.21 g/mol
InChI Key: QIUGUNHEXAZYIY-UHFFFAOYSA-N
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Description

Contemporary Significance of Polycyclic Aromatic Heterocycles in Chemical Research

Polycyclic aromatic heterocycles (PAHs), which include the acridine (B1665455) family, are a significant class of compounds in modern chemical research. These molecules, characterized by fused aromatic rings containing at least one heteroatom, are of great interest due to their diverse applications. researchgate.net Their unique electronic and structural properties make them fundamental building blocks in materials science and medicinal chemistry. researchgate.net In environmental science, PAHs and their heterocyclic analogues are studied as markers for various pollution sources. researchgate.net The ability of contemporary analytical methods to distinguish between different PAH structures and their concentrations has enhanced their role in risk assessment processes. tandfonline.com

Historical Trajectories and Modern Resurgence in Acridine Chemistry Studies

Acridine was first isolated from coal tar in 1870 by Carl Gräbe and Heinrich Caro. ptfarm.plwikipedia.org The parent compound, a nitrogen-containing heterocycle, is structurally related to anthracene. wikipedia.org Historically, acridine derivatives were recognized for their use as dyes and pigments. wikipedia.orgnih.gov The discovery of the antimicrobial properties of certain acridine compounds in the early 20th century marked their entry into medicinal chemistry. ptfarm.plceon.rs While their use as antibacterial agents was later superseded by other therapies, the rise of drug-resistant bacterial strains has led to a renewed interest in acridine-based compounds. ptfarm.plceon.rs Modern research continues to explore acridine derivatives for a wide range of applications, driven by their unique chemical reactivity and biological activity. nih.govresearchgate.net

Justification for Targeted Academic Inquiry into the 1,2-Dinitroacridine Isomer

The specific focus on the this compound isomer is warranted by the influence of nitro group substitution on the chemical properties and reactivity of the acridine core. The position of the nitro groups can significantly alter the electronic distribution within the molecule, thereby affecting its interaction with other chemical species. Understanding the properties of this specific isomer contributes to the broader knowledge of structure-activity relationships within the dinitroacridine family and the larger class of nitrated polycyclic aromatic compounds.

Defining the Academic Scope and Research Objectives for this compound

The primary objective of this article is to compile and present a focused body of scientific information pertaining exclusively to this compound. The scope is intentionally narrowed to the following key areas:

Physicochemical Data: To tabulate and discuss the fundamental physical and chemical properties of the compound.

Spectroscopic Analysis: To detail the characteristic spectroscopic signatures of this compound.

Synthesis and Derivatization: To outline established and potential synthetic routes to this compound and its derivatives.

Chemical Reactivity and Mechanistic Pathways: To explore the reactivity of the compound and the mechanisms of its reactions.

Analytical Methodologies: To describe the methods used for the detection and quantification of this compound.

Interdisciplinary Research Landscape for Nitrated Organic Compounds

Nitrated organic compounds are a subject of interdisciplinary research, spanning fields from organic synthesis to environmental science and materials chemistry. The strong electron-withdrawing nature of the nitro group imparts unique reactivity to these compounds, making them valuable in various chemical transformations. mdpi.comgsa.ac.uk In atmospheric science, organic nitrates are studied for their role in aerosol formation and the atmospheric nitrogen cycle. au.dk The diverse properties of nitro compounds ensure their continued investigation across multiple scientific disciplines. mdpi.comresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

50764-83-5

Molecular Formula

C13H7N3O4

Molecular Weight

269.21 g/mol

IUPAC Name

1,2-dinitroacridine

InChI

InChI=1S/C13H7N3O4/c17-15(18)12-6-5-11-9(13(12)16(19)20)7-8-3-1-2-4-10(8)14-11/h1-7H

InChI Key

QIUGUNHEXAZYIY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C(=N2)C=CC(=C3[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Physicochemical Properties of 1,2 Dinitroacridine

The physicochemical properties of a compound are fundamental to understanding its behavior in various chemical and physical systems. chemsafetypro.com While specific experimental data for 1,2-dinitroacridine is not widely available in the search results, data for a related isomer, 2,7-dinitroacridine, can provide some context.

Table 1: Physicochemical Data for 2,7-Dinitroacridine

PropertyValue
Molecular FormulaC₁₃H₇N₃O₄
Molecular Weight269.21 g/mol nih.gov
Exact Mass269.04365571 Da nih.gov
Topological Polar Surface Area105 Ų nih.gov
Hydrogen Bond Donor Count0 nih.gov
Hydrogen Bond Acceptor Count5 nih.gov
Rotatable Bond Count0 nih.gov

Note: This data is for 2,7-Dinitroacridine and is provided for illustrative purposes. The properties of this compound may differ.

Elucidation of Reaction Mechanisms and Chemical Transformations of 1,2 Dinitroacridine

Fundamental Mechanistic Pathways in Acridine (B1665455) Chemistry

The general mechanism for nucleophilic aromatic substitution (SNAr) on an activated acridine ring involves the formation of a resonance-stabilized Meisenheimer-type intermediate. The stability of this intermediate is enhanced by the presence of electron-withdrawing groups like the nitro groups.

Table 1: Predicted Nucleophilic Substitution Reactions on 1,2-Dinitroacridine

NucleophilePredicted Product(s)Reaction Conditions
Amines (e.g., piperidine)1-Amino-2-nitroacridine, 2-Amino-1-nitroacridine, or 1,2-Diaminoacridine derivativesTypically requires heating in a suitable solvent.
Alkoxides (e.g., CH₃O⁻)1-Methoxy-2-nitroacridine or 2-Methoxy-1-nitroacridineReaction with sodium methoxide (B1231860) in methanol (B129727).
Thiolates (e.g., EtS⁻)1-(Ethylthio)-2-nitroacridine or 2-(Ethylthio)-1-nitroacridineReaction with ethanethiol (B150549) in the presence of a base. ontosight.ai

The acridine ring itself is generally resistant to electrophilic aromatic substitution due to the deactivating effect of the heterocyclic nitrogen atom. ontosight.aichemcess.com The presence of two strongly deactivating nitro groups in this compound would further diminish the nucleophilicity of the aromatic rings, making electrophilic substitution extremely challenging under standard conditions. ontosight.ai Direct nitration of unsubstituted acridine typically yields a mixture of 2-nitroacridine (B1593718) and 4-nitroacridine. ontosight.aichemcess.com However, the introduction of further nitro groups onto an already dinitrated system would require exceptionally harsh conditions and would likely result in a mixture of products or decomposition.

The photochemistry of nitroaromatic compounds is a well-established field, and it is plausible that this compound could undergo photoinduced reactions. nih.gov Irradiation with UV light can promote the nitro group to an excited state, which can then participate in various chemical transformations. nih.gov While specific studies on this compound are lacking, related nitro-polycyclic aromatic hydrocarbons are known to undergo photodegradation. nih.gov

Radical reactions involving acridine derivatives have also been reported. ontosight.ai The formation of radical species can be initiated by various means, and the subsequent reactions can lead to a diverse array of products. The presence of nitro groups could influence the stability and reactivity of any radical intermediates formed on the acridine core.

Electrophilic Aromatic Substitution Dynamics on the Acridine Ring

Reactivity Profiles of Nitro Groups in the Acridine Context

The reduction of nitro groups to amino groups is a common and synthetically useful transformation. In the context of dinitroacridines, selective reduction of one or both nitro groups can provide access to valuable aminoacridine derivatives. A variety of reducing agents can be employed for this purpose, with the choice of reagent potentially allowing for selective reduction of one nitro group over the other, although this can be challenging. For instance, the reduction of a dinitroacridine to a diaminoacridine has been achieved using tin (Sn) and concentrated hydrochloric acid (HCl). jocpr.com

The resulting aminoacridines are versatile intermediates for further functionalization. The amino groups can be diazotized and subsequently replaced by a range of other substituents, or they can be acylated or alkylated to introduce new functionalities.

Table 2: Potential Reduction Products of this compound

Reducing AgentPotential Product(s)
Sn / HCl1,2-Diaminoacridine jocpr.com
H₂ / Pd/C1,2-Diaminoacridine
Na₂S or (NH₄)₂SPotentially selective reduction to 1-amino-2-nitroacridine or 2-amino-1-nitroacridine

Selective Reduction of Nitro Groups and Subsequent Transformations

Rearrangement Reactions and Isomerization Processes

Detailed experimental studies focusing specifically on the rearrangement and isomerization of this compound are not extensively documented in publicly available literature. However, the potential for such transformations can be inferred from the general behavior of nitro-aromatic and heterocyclic compounds.

Rearrangement reactions, which involve the intramolecular migration of an atom or group, are a possibility for nitro-aromatic compounds under specific conditions, such as the Bamberger or Smiles rearrangements, though no instances involving this compound have been reported. wiley-vch.de Such reactions are typically initiated by the formation of a reactive intermediate. wikipedia.org

Isomerization processes for a rigid, planar molecule like this compound are generally limited. Positional isomerization, involving the migration of a nitro group to a different position on the acridine ring, would require harsh conditions and the breaking and reforming of strong carbon-nitrogen bonds, and is not a commonly observed reaction pathway under normal laboratory conditions. Geometric (cis-trans) isomerization is not applicable to the core structure of this molecule.

Oxidation and Reduction Chemistry of the Acridine Nitrogen

The chemistry of the nitrogen atom at position 10 is central to the reactivity of the acridine core. Its ability to undergo oxidation and reduction is well-established for the parent compound, but is significantly modulated in this compound.

Oxidation: The lone pair of electrons on the acridine nitrogen allows it to be oxidized to an acridine N-oxide. wikipedia.org This reaction is typically carried out using oxidizing agents such as hydrogen peroxide or peroxy acids. thieme-connect.comijpsr.com However, the presence of two potent electron-withdrawing nitro groups at the adjacent C-1 and C-2 positions drastically reduces the electron density and basicity of the heterocyclic nitrogen. This deactivation makes the oxidation of the acridine nitrogen in this compound significantly more difficult compared to unsubstituted acridine.

Reduction: The reduction of the acridine system can proceed via multiple pathways.

Reduction of the Acridine Ring: Catalytic hydrogenation or reduction with agents like zinc in hydrochloric acid can reduce the central pyridine (B92270) ring of acridine to yield 9,10-dihydroacridine (B10567) (acridan). ptfarm.plchemcess.com

Reduction of the Nitro Groups: A more facile reaction, characteristic of nitroarenes, is the reduction of the nitro groups. Treatment with common reducing agents, such as tin (Sn) metal in concentrated hydrochloric acid (HCl), is known to reduce dinitroacridine compounds to their corresponding diaminoacridine derivatives. jocpr.com Given the reactivity of nitro groups, it is highly probable that under most reducing conditions, the nitro groups of this compound would be reduced to 1,2-diaminoacridine, potentially in preference to or concurrently with the reduction of the heterocyclic ring.

The specific outcome of a reduction reaction would depend on the choice of reagents and reaction conditions, as shown in the table below.

Reaction TypeReagent(s)Probable Product(s)Notes
Nitro Group ReductionSn / HCl1,2-DiaminoacridineA standard method for nitroarene reduction. jocpr.com
Ring ReductionZn / HCl1,2-Dinitro-9,10-dihydroacridineReduction of the central ring is a known reaction for acridine. ptfarm.pl
N-Oxide ReductionPCl₃ or H₂ (cat.)This compoundReverses the N-oxidation of the acridine nitrogen.

This table is based on general reactivity patterns; specific experimental outcomes for this compound may vary.

Kinetic and Thermodynamic Aspects of this compound Reactions

Qualitatively, the kinetics of reactions involving this compound are governed by the high activation energy barriers imposed by the compound's electronic structure.

Electrophilic Substitution: The two electron-withdrawing nitro groups strongly deactivate the entire ring system towards further electrophilic attack, making such reactions kinetically unfavorable.

Nucleophilic Substitution: The nitro groups activate the ring for nucleophilic aromatic substitution, particularly at positions ortho and para to them. However, the 1,2-disposition presents a sterically hindered environment which would likely slow the rate of nucleophilic attack compared to other dinitroacridine isomers.

Oxidation/Reduction: The deactivation of the acridine nitrogen would lead to slower oxidation kinetics compared to the parent acridine. Conversely, the high electron affinity conferred by the nitro groups suggests that reduction reactions would be thermodynamically favorable.

A comprehensive study would be required to populate a table of thermodynamic and kinetic parameters for this compound.

Table of Exemplary Kinetic and Thermodynamic Parameters (Hypothetical)

ReactionParameterValueUnits
Reduction of Nitro Groups
(this compound → 1,2-Diaminoacridine)Rate Constant (k)Not DocumentedM⁻¹s⁻¹
Activation Energy (Ea)Not DocumentedkJ/mol
Enthalpy of Reaction (ΔH°)Not DocumentedkJ/mol
Gibbs Free Energy (ΔG°)Expected to be negative (spontaneous)kJ/mol
Oxidation of Acridine Nitrogen
(this compound → this compound-N-oxide)Rate Constant (k)Not DocumentedM⁻¹s⁻¹
Activation Energy (Ea)Expected to be highkJ/mol
Enthalpy of Reaction (ΔH°)Not DocumentedkJ/mol

Note: The values in this table are placeholders and serve only to illustrate the types of data that would be determined through experimental kinetic and thermodynamic analysis.

Advanced Analytical and Spectroscopic Characterization Techniques for 1,2 Dinitroacridine Research

High-Resolution Spectroscopic Methodologies for Structural Confirmation

High-resolution spectroscopic techniques are indispensable for the unambiguous structural confirmation of 1,2-Dinitroacridine, providing detailed information about its atomic connectivity, molecular mass, and the nature of its chemical bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure and isomeric purity of this compound. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show a complex pattern of signals in the aromatic region, typically between 7.0 and 9.0 ppm. The exact chemical shifts and coupling constants of the protons on the acridine (B1665455) core are highly sensitive to the positions of the two nitro groups. The presence of a specific set of multiplets, doublets, and singlets, along with their integration values, allows for the definitive assignment of the 1,2-disubstitution pattern and can distinguish it from other dinitroacridine isomers. researchgate.netmagritek.comyoutube.com The ratio of isomers in a mixture can be determined by integrating the signals unique to each isomer. researchgate.netyoutube.com

Advanced NMR Techniques: Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are often employed to establish the connectivity between protons and carbons, providing irrefutable proof of the 1,2-dinitro substitution pattern. testbook.comuc.pt For assessing enantiomeric purity, chiral derivatizing agents can be used to convert enantiomers into diastereomers, which can then be distinguished by NMR. magritek.com

Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound Note: Specific experimental values for this compound are not readily available in the public domain. The following table is based on general principles and data for related nitroaromatic and acridine compounds. massbank.eutestbook.comlibretexts.orgmrcolechemistry.co.uk

Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Aromatic Protons (CH)7.0 - 9.0115 - 140
Carbons bonded to -NO₂-145 - 155
Quaternary Carbons (C)-120 - 150

Mass spectrometry is a powerful tool for determining the molecular weight and formula of this compound and for gaining structural insights through the analysis of its fragmentation patterns.

Molecular Ion Peak: High-resolution mass spectrometry (HRMS) can determine the accurate mass of the molecular ion (M⁺), allowing for the unambiguous confirmation of the elemental composition, C₁₃H₇N₃O₄. uc.ptnist.gov The nominal molecular weight of this compound is approximately 269 g/mol . nih.gov

Fragmentation Analysis: In the mass spectrometer, the molecular ion can undergo fragmentation, breaking into smaller, characteristic charged fragments. The fragmentation pattern is highly dependent on the structure of the molecule and can be used to confirm the presence and location of the nitro groups. Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ (mass loss of 46) and NO (mass loss of 30). magritek.comnist.govmdpi-res.com The fragmentation of the acridine core would also produce a series of characteristic ions. massbank.eunist.gov The specific fragmentation pattern of this compound provides a structural fingerprint that can be used to distinguish it from its isomers. scribd.comrsc.org

Hypothetical Fragmentation Data for this compound Note: This table represents predicted fragmentation patterns based on the general behavior of nitroaromatic compounds in a mass spectrometer. nist.govmdpi-res.comrsc.org

m/z Value Possible Fragment Ion Possible Neutral Loss
269[C₁₃H₇N₃O₄]⁺-
223[C₁₃H₇N₂O₂]⁺NO₂
193[C₁₃H₇N]⁺2 x NO₂
165[C₁₂H₅N]⁺2 x NO₂ + HCN

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques used to identify the functional groups present in a molecule. nih.govnih.gov

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show strong absorption bands characteristic of the nitro (-NO₂) groups. These include asymmetric and symmetric stretching vibrations, typically observed in the regions of 1500-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. libretexts.orgvscht.cz The spectrum will also feature absorptions corresponding to C=C and C=N stretching vibrations of the aromatic acridine ring system, as well as C-H stretching and bending vibrations. libretexts.orgchemicalbook.com

Raman Spectroscopy: Raman spectroscopy is particularly useful for observing the symmetric vibrations of non-polar bonds. nih.gov The Raman spectrum of this compound would be expected to show strong signals for the symmetric stretching of the nitro groups and the vibrations of the aromatic carbon framework. youtube.comresearchgate.netaps.org The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule, confirming the presence of the key functional groups. mrcolechemistry.co.uksielc.commit.edu

Characteristic Vibrational Frequencies for this compound Note: The data in this table is based on established characteristic frequencies for the functional groups present in the molecule. youtube.comlibretexts.orgvscht.cz

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
Nitro (-NO₂)Asymmetric Stretch1500 - 1560 (Strong)Weak
Nitro (-NO₂)Symmetric Stretch1345 - 1385 (Strong)Strong
Aromatic C=CStretch1400 - 1600 (Variable)Variable
Aromatic C-HStretch3000 - 3100 (Variable)Strong

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Chromatographic Separation Sciences for Complex Sample Analysis

Chromatographic techniques are essential for the separation, purification, and quantitative analysis of this compound from reaction mixtures, which may contain starting materials, byproducts, and other isomers. researchgate.netmtc-usa.com

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of this compound and for its quantitative determination. nih.govmsu.eduspectrabase.com

Purity Analysis: A reversed-phase HPLC method, likely employing a C18 column, can be developed to separate this compound from its isomers and other impurities. nih.govresearchgate.net The separation is based on the differential partitioning of the analytes between the nonpolar stationary phase and a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol). The purity of a sample is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.

Quantitative Analysis: For quantitative analysis, a calibration curve is constructed by plotting the peak area versus the concentration of a series of known standards. This allows for the precise determination of the concentration of this compound in a sample. Diode-array detection (DAD) or UV-Vis detection is commonly used, with the detection wavelength set to a maximum absorbance of the analyte for optimal sensitivity.

Typical HPLC Parameters for Dinitroacridine Analysis Note: This table provides a hypothetical set of starting parameters for the HPLC analysis of dinitroacridines.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient of Acetonitrile and Water
Detector UV-Vis at 254 nm
Flow Rate 1.0 mL/min
Injection Volume 10 µL

While this compound itself may have low volatility, making direct GC analysis challenging, Gas Chromatography-Mass Spectrometry (GC-MS) is an invaluable tool for identifying volatile byproducts that may be present in the reaction mixture from its synthesis or as degradation products. magritek.comnist.govepo.org

Analysis of Volatile Impurities: The synthesis of nitroaromatic compounds can sometimes produce volatile side products. mdpi-res.comrsc.org GC-MS can separate these volatile components, and the mass spectrometer provides their mass spectra, allowing for their identification by comparison to spectral libraries. nih.govmdpi.comamericanlaboratory.com This information is crucial for understanding the reaction pathways and for optimizing the synthesis to minimize the formation of unwanted byproducts.

Pyrolysis-GC-MS: In some research applications, pyrolysis-GC-MS can be used to study the thermal decomposition products of this compound, providing insights into its thermal stability and degradation mechanisms.

Advanced Electrophoretic Techniques

Electrophoretic techniques, which separate molecules based on their charge, size, and mobility in an electric field, have evolved to offer high resolution and automation for the analysis of various compounds. clinicallab.comijsred.comlongdom.org While direct electrophoretic studies on this compound are not extensively documented in the reviewed literature, the principles of advanced techniques like capillary electrophoresis (CE) are highly applicable for its characterization.

Capillary electrophoresis (CE) utilizes a narrow capillary filled with an electrolyte solution, providing rapid and highly efficient separations. wikipedia.orgsebia.com Different modes of CE, such as Capillary Zone Electrophoresis (CZE), Micellar Electrokinetic Chromatography (MEKC), and Capillary Gel Electrophoresis (CGE), can be adapted for the analysis of nitroaromatic compounds like this compound. clinicallab.com

Capillary Zone Electrophoresis (CZE): In CZE, analytes are separated based on their charge-to-mass ratio in a low-viscosity buffer. clinicallab.com This would be suitable for the separation of this compound from other charged impurities or degradation products.

Micellar Electrokinetic Chromatography (MEKC): MEKC is particularly useful for separating neutral analytes by adding a surfactant to the buffer to form micelles. clinicallab.com This could be employed to separate this compound from other neutral, structurally related acridine derivatives.

Capillary Electrophoresis-Mass Spectrometry (CE-MS): The coupling of CE with mass spectrometry provides a powerful tool for the identification of separated components. nih.govnih.govsaspublishers.com This hyphenated technique would allow for the unambiguous identification of this compound in complex mixtures.

The application of these techniques can be guided by studies on related compounds. For instance, the successful use of CE for fingerprinting derivatized nitrocellulose demonstrates its potential for analyzing complex nitro-containing samples. nih.gov

Interactive Data Table: Advanced Electrophoretic Techniques for Compound Analysis
TechniquePrinciple of SeparationApplicability to this compoundPotential Advantages
Capillary Zone Electrophoresis (CZE) Charge-to-mass ratio in a free solution. clinicallab.comSeparation from charged impurities and related compounds.High efficiency, rapid analysis. wikipedia.org
Micellar Electrokinetic Chromatography (MEKC) Partitioning between micelles and the aqueous phase. clinicallab.comSeparation from neutral acridine analogues.Ability to separate neutral molecules. clinicallab.com
Capillary Gel Electrophoresis (CGE) Size-based sieving through a gel matrix. clinicallab.comNot directly applicable unless derivatized or complexed.High resolution for macromolecules. bioted.es
Capillary Electrophoresis-Mass Spectrometry (CE-MS) Combination of electrophoretic separation and mass-based detection. nih.govDefinitive identification and structural confirmation.High sensitivity and specificity. nih.govsaspublishers.com

X-ray Diffraction (XRD) for Solid-State Structure and Crystal Engineering

X-ray Diffraction (XRD) is an indispensable technique for determining the three-dimensional atomic arrangement of a crystalline solid. iastate.edu It provides definitive information on molecular geometry, conformation, and intermolecular interactions, which are crucial for understanding the properties and behavior of this compound in the solid state.

The two primary XRD techniques are single-crystal XRD and powder XRD (XRPD). iastate.edu

Single-Crystal XRD: This technique provides the most detailed structural information, including bond lengths, bond angles, and crystal packing. For this compound, a single-crystal structure would reveal the precise orientation of the nitro groups relative to the acridine ring and how the molecules arrange themselves in the crystal lattice. This information is fundamental for crystal engineering, where the goal is to design and synthesize crystalline materials with desired properties.

Powder XRD (XRPD): XRPD is used to identify crystalline phases and can be employed for the quantitative analysis of polymorphs. rigaku.comwalisongo.ac.id It is particularly useful for confirming the identity of a synthesized batch of this compound and assessing its phase purity. iastate.edu While specific XRD data for this compound is mentioned in the context of electrophotographic materials, detailed structural analysis from these sources is limited. google.comepo.org

The analysis of XRD data, particularly for quantitative phase analysis in mixtures, can be performed using methods like the Rietveld method or the Direct Derivation (DD) method, which is effective for compounds not present in standard databases. rigaku.com

Interactive Data Table: X-ray Diffraction Techniques for Solid-State Analysis
TechniqueInformation ObtainedRelevance to this compound Research
Single-Crystal XRD Complete 3D molecular structure, bond lengths, bond angles, crystal packing. iastate.eduDefinitive structural elucidation, understanding intermolecular interactions, basis for computational modeling and crystal engineering.
Powder XRD (XRPD) Crystalline phase identification, phase purity, lattice parameters, crystallite size. iastate.eduwalisongo.ac.idQuality control of synthesized material, identification of polymorphs, monitoring solid-state reactions.

Hyphenated Analytical Systems for Comprehensive Characterization

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide comprehensive information for the analysis of complex mixtures. nih.govsaspublishers.comijpsjournal.com For the characterization of this compound, systems like Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly powerful. nih.govsaspublishers.com

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the potent separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. measurlabs.com LC-MS is well-suited for the analysis of nitroaromatic compounds. nih.govchromatographyonline.com

An LC-MS method for this compound would typically involve:

Chromatographic Separation: A reversed-phase HPLC column (e.g., C18) would separate this compound from its isomers and other related substances based on polarity. nih.govchromatographyonline.com

Ionization: The separated analyte would then be ionized, for instance, by electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). nih.govlcms.cz For nitro compounds, negative ion ESI is often effective. nih.gov

Mass Analysis: The ions are then separated based on their mass-to-charge ratio, allowing for the determination of the molecular weight of this compound and the identification of its fragments.

LC-MS/MS (Tandem Mass Spectrometry): For enhanced specificity and structural information, tandem mass spectrometry (LC-MS/MS) can be employed. measurlabs.comchromatographyonline.com In this technique, a specific ion (e.g., the molecular ion of this compound) is selected and fragmented, and the resulting fragment ions are analyzed. This provides a highly specific fingerprint for the compound, enabling its detection at very low levels and its unambiguous identification in complex matrices. measurlabs.comchromatographyonline.com

Other relevant hyphenated techniques include:

LC-DAD (Diode Array Detector): Provides UV-Vis spectra of the separated peaks, aiding in peak identification and purity assessment. researchgate.net

LC-NMR (Nuclear Magnetic Resonance): Allows for the direct acquisition of NMR data on the separated compounds, providing detailed structural information. nih.govijpsjournal.com

Interactive Data Table: Hyphenated Analytical Systems for this compound
Hyphenated SystemSeparation PrincipleDetection PrincipleApplication for this compound
LC-MS Liquid Chromatography (e.g., HPLC). measurlabs.comMass Spectrometry. measurlabs.comSeparation, identification, and quantification in complex mixtures. nih.gov
LC-MS/MS Liquid Chromatography. chromatographyonline.comTandem Mass Spectrometry. chromatographyonline.comTrace-level detection, structural confirmation through fragmentation patterns. measurlabs.comchromatographyonline.com
LC-DAD Liquid Chromatography. researchgate.netUV-Vis Diode Array Detection. researchgate.netPeak purity assessment and tentative identification based on UV-Vis spectrum.
CE-MS Capillary Electrophoresis. nih.govMass Spectrometry. nih.govOrthogonal separation mechanism to LC, useful for charged species. nih.govnih.gov

Spectrophotometric and Fluorometric Methods for Quantitative Determination

Spectrophotometric and fluorometric methods are widely used for the quantitative analysis of compounds due to their simplicity, speed, and sensitivity. scienceopen.comscielo.org.mx

UV-Visible Spectrophotometry: This technique is based on the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. msu.edu Acridine and its derivatives, due to their conjugated aromatic system, exhibit characteristic UV-Vis absorption spectra. researchgate.net The UV-Vis spectrum of acridine derivatives typically shows significant absorption in the 350-450 nm range. researchgate.net

For the quantitative determination of this compound, a calibration curve would be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. This method is valuable for routine analysis and quality control.

Fluorometry: Fluorescence spectroscopy measures the emission of light from a substance that has absorbed light. dpi.qld.gov.au This technique is often more sensitive and selective than absorption spectroscopy. While many acridine derivatives are fluorescent, the presence of nitro groups, which are strong electron-withdrawing groups, can quench fluorescence. The fluorescence properties of this compound would need to be experimentally determined. If it is fluorescent, a fluorometric method could be developed for its trace-level quantification, offering potentially lower detection limits than spectrophotometry. scienceopen.comdpi.qld.gov.au The determination of Fe(III) ions using functionalized nanosensors demonstrates the high sensitivity that can be achieved with both spectrophotometric and fluorometric methods. scienceopen.com

Interactive Data Table: Spectroscopic Methods for Quantitative Analysis
MethodPrincipleKey ParametersApplication to this compound
UV-Visible Spectrophotometry Measurement of light absorption by the analyte. Wavelength of maximum absorbance (λmax), Molar absorptivity (ε).Quantitative determination in solutions, purity checks. The acridine ring system provides strong chromophores. researchgate.net
Fluorometry Measurement of light emitted by the analyte after excitation. dpi.qld.gov.auExcitation and emission wavelengths, Quantum yield.Potentially high-sensitivity quantification, dependent on whether this compound exhibits fluorescence.

Theoretical and Computational Chemistry Studies of 1,2 Dinitroacridine

Quantum Mechanical (QM) and Density Functional Theory (DFT) Applications

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the fundamental electronic properties of molecules like 1,2-dinitroacridine. These methods are frequently used to study acridine (B1665455) derivatives.

DFT calculations are adept at modeling the electronic structure of acridine derivatives. The introduction of two electron-withdrawing nitro groups at the 1 and 2 positions is expected to significantly influence the electron distribution across the acridine core. This would lead to a notable polarization of the molecule, with electron density being drawn towards the nitro substituents.

A typical computational analysis would involve the calculation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For a molecule like this compound, the HOMO is likely to be distributed over the acridine ring system, while the LUMO is expected to be localized predominantly on the nitro groups. This distribution is a key factor in determining the molecule's electronic transitions and reactivity.

The charge distribution can be quantified using various population analysis schemes, such as Mulliken, Natural Bond Orbital (NBO), or Quantum Theory of Atoms in Molecules (QTAIM). These analyses would likely reveal significant positive charges on the carbon atoms attached to the nitro groups and on the nitrogen atoms of the nitro groups themselves, with negative charges on the oxygen atoms.

Awaiting specific computational data for this compound to generate a data table on atomic charges and orbital energies.

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting the reactivity of molecules. The energies of the HOMO and LUMO are used to calculate a variety of global reactivity descriptors. For acridine derivatives, these descriptors provide insight into their chemical behavior.

Key reactivity descriptors that would be calculated for this compound include:

Ionization Potential (IP): Estimated from the HOMO energy, it relates to the energy required to remove an electron.

Electron Affinity (EA): Estimated from the LUMO energy, it indicates the molecule's ability to accept an electron.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO, which is an indicator of chemical stability and reactivity. A smaller gap generally implies higher reactivity.

Electronegativity (χ): The tendency of the molecule to attract electrons.

Chemical Hardness (η) and Softness (S): These descriptors relate to the resistance to change in electron distribution.

Electrophilicity Index (ω): This index quantifies the electrophilic nature of the molecule.

The presence of two nitro groups would be expected to lower both the HOMO and LUMO energy levels, with a pronounced effect on the LUMO, leading to a high electron affinity and a strong electrophilic character for this compound.

Table 1: Hypothetical Reactivity Descriptors for this compound (Illustrative) This table is for illustrative purposes only and awaits specific computational data.

Descriptor Symbol Formula Predicted Trend
HOMO Energy E_HOMO - Lowered
LUMO Energy E_LUMO - Significantly Lowered
HOMO-LUMO Gap ΔE E_LUMO - E_HOMO Reduced
Ionization Potential IP -E_HOMO Increased
Electron Affinity EA -E_LUMO Significantly Increased
Electronegativity χ -(E_HOMO + E_LUMO)/2 Increased
Chemical Hardness η (E_LUMO - E_HOMO)/2 Reduced

Electronic Structure, Molecular Orbitals, and Charge Distribution

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer insights into the three-dimensional structure and dynamic behavior of molecules, which are crucial for understanding their interactions with other molecules.

While the acridine core is largely planar, the nitro groups at the 1 and 2 positions may exhibit some degree of torsional freedom. Computational studies would explore the conformational landscape by rotating the C-N bonds of the nitro groups to identify the most stable, low-energy conformations (energetic minima). Steric hindrance between the nitro group at position 1 and the hydrogen at position 9, as well as between the two adjacent nitro groups, would be a key determinant of the preferred geometry. The planarity of the nitro groups with respect to the aromatic ring system affects the extent of electronic conjugation.

Computational methods can be used to explore potential reaction pathways, for instance, in nucleophilic aromatic substitution reactions where a nitro group might be displaced. These studies involve mapping the potential energy surface of the reaction, locating the transition state structures, and calculating the activation energy barriers. For this compound, such studies could predict its susceptibility to nucleophilic attack and identify the most likely sites for reaction.

Conformational Landscape and Energetic Minima

Spectroscopic Property Prediction and Interpretation

Theoretical calculations are invaluable for predicting and interpreting spectroscopic data. Time-Dependent DFT (TD-DFT) is a widely used method for calculating the electronic absorption spectra (UV-Vis) of organic molecules.

For this compound, TD-DFT calculations would predict the excitation energies and oscillator strengths of its electronic transitions. The results would help in assigning the absorption bands observed in experimental spectra to specific electronic transitions, such as π→π* transitions within the acridine system and n→π* or π→π* transitions involving the nitro groups. The strong electron-withdrawing nature of the nitro groups is expected to cause a significant red-shift (bathochromic shift) in the absorption maxima compared to unsubstituted acridine.

Furthermore, computational methods can predict vibrational spectra (Infrared and Raman). By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. This theoretical spectrum is a powerful tool for assigning the vibrational modes in experimentally obtained spectra, providing a detailed understanding of the molecule's vibrational characteristics.

Awaiting specific TD-DFT and vibrational frequency calculation data for this compound to generate a data table on predicted spectroscopic properties.

Advanced Computational Approaches for Intermolecular Interactions

Computational chemistry provides powerful tools to investigate the intricate network of non-covalent interactions that govern the molecular behavior of compounds like this compound. These interactions, while weaker than covalent bonds, are crucial in determining the compound's crystal packing, solubility, and interactions with biological targets. Advanced computational methods, such as Density Functional Theory (DFT) and molecular dynamics simulations, allow for a detailed analysis of these forces.

The planar aromatic structure of the acridine core and the presence of nitro groups in this compound create a rich landscape for non-covalent interactions, particularly hydrogen bonds and π-π stacking.

Hydrogen Bonding: While this compound itself does not possess classical hydrogen bond donors, the oxygen atoms of the nitro groups can act as hydrogen bond acceptors. In the presence of suitable donor molecules, such as water or amino acid residues in a biological environment, significant hydrogen bonding interactions can be expected. Computational studies on related nitroacridine (B3051088) derivatives have highlighted the importance of such interactions. For instance, in the crystalline structures of other nitro-substituted aromatic compounds, N–H∙∙∙Cl and C–H∙∙∙O interactions are prominent. mdpi.com DFT calculations are frequently employed to model and quantify these interactions. The B3LYP functional, combined with basis sets like 6-311++G(d,p), is a common choice for optimizing the geometries of hydrogen-bonded complexes and calculating their binding energies. fip.orgmdpi.commdpi.com The Quantum Theory of Atoms in Molecules (QTAIM) can further be used to analyze the topology of the electron density, providing insights into the nature and strength of these hydrogen bonds. mdpi.comlibretexts.org

π-π Stacking Interactions: The extended π-system of the acridine tricycle is prone to π-π stacking interactions. These interactions are a combination of electrostatic and dispersion forces and are fundamental to the self-assembly and crystal packing of aromatic molecules. mdpi.comscience24.com The presence of electron-withdrawing nitro groups in this compound can modulate the electron density of the aromatic rings, influencing the nature and strength of these stacking interactions. Computational studies have shown that π-π stacking plays a crucial role in the stabilization of structures involving acridine derivatives. science24.comrsc.orgnih.gov These interactions can occur in face-to-face or edge-to-face arrangements. science24.com The interplay between hydrogen bonding and π-π stacking is also a significant factor, where the formation of hydrogen bonds can enhance the stability of π-π stacking interactions by depleting electron density from the aromatic rings.

Table 1: Computational Methods for Analyzing Intermolecular Interactions
Interaction TypeComputational MethodKey Information ObtainedRelevant Compounds Studied
Hydrogen BondingDFT (e.g., B3LYP/6-311++G(d,p))Optimized geometries, binding energies, bond lengths, and angles. fip.orgmdpi.comp-coumaric acid-nicotinamide cocrystal mdpi.com, N-Unsubstituted 2-Aminobenzamides fip.org
QTAIMElectron density topology, bond critical points, nature and strength of H-bonds. libretexts.orgAza-Acridine Aminoderivatives libretexts.org
π-π StackingDFTInteraction energies, preferred stacking arrangements (face-to-face, edge-to-face). science24.comAcridine derivatives rsc.org, 3D chiral molecules science24.com
Molecular Dynamics (MD)Dynamic stability of stacked complexes, conformational changes.Bisacridines with G-quadruplex researchgate.net

The behavior of this compound in solution is critically influenced by its interactions with solvent molecules. Computational models are essential for understanding these solvent effects and the dynamics of the solvation shell.

Implicit and Explicit Solvation Models: Two primary approaches are used to model solvent effects. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. fip.org This method is computationally efficient for estimating the bulk electrostatic effects of the solvent on the solute's properties.

Explicit solvent models, on the other hand, involve including a number of individual solvent molecules in the simulation box around the solute. This approach, often used in molecular dynamics (MD) simulations, provides a more detailed and dynamic picture of the solute-solvent interactions, including specific hydrogen bonds and the structure of the solvation shell. For acridine derivatives, studies have utilized various solvents like water, ethanol, and methanol (B129727) to investigate their photophysical properties. acs.org

Solvation Dynamics: Time-resolved fluorescence spectroscopy, complemented by computational studies, can probe the dynamics of solvent reorganization around an excited solute molecule. For instance, studies on acridine orange, a related compound, in reverse micelles have revealed details about the location of the molecule and the rigidity of the surrounding water molecules. researchgate.net Computational studies on acridine derivatives have shown that the excited state dipole moment is often greater than the ground state, indicating a more polar excited state that will interact more strongly with polar solvents. acs.org

Table 2: Computational Approaches to Solvent Effects
Modeling ApproachDescriptionApplications for Acridine Derivatives
Implicit Solvation (e.g., PCM)Represents the solvent as a continuous dielectric medium. fip.orgCalculating properties in different solvents, studying photophysical behavior. acs.orgsciencepublishinggroup.com
Explicit Solvation (MD Simulations)Includes individual solvent molecules in the simulation.Detailed analysis of solute-solvent hydrogen bonding and solvation shell structure. researchgate.net
TD-DFTUsed to calculate electronic spectra in solution. fip.orgPredicting absorption and emission spectra in various solvents. acs.orgsciencepublishinggroup.com

Hydrogen Bonding Networks and π-π Stacking Interactions

In Silico Design and Prediction of Novel Dinitroacridine Analogs

In silico methods are instrumental in the rational design and screening of novel dinitroacridine analogs with potentially enhanced properties. jppres.comeurekaselect.comnih.govresearchgate.net These computational techniques can predict the biological activity, pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME), and toxicity of new chemical entities before their synthesis, thus saving time and resources.

Structure-Based Drug Design (SBDD): If the biological target of dinitroacridine analogs is known, SBDD approaches like molecular docking can be employed. This involves computationally placing the designed ligands into the binding site of the target protein to predict their binding affinity and interaction patterns. For example, various acridine derivatives have been designed and docked against targets like the Human Epidermal Growth Factor Receptor 2 (HER2) and topoisomerases. jppres.com The Glide module of the Schrödinger suite is a commonly used tool for such docking studies. jppres.comnih.gov

Ligand-Based Drug Design (LBDD): In the absence of a known 3D structure of the target, LBDD methods can be used. These methods rely on the knowledge of a set of molecules known to be active. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the chemical structures of dinitroacridine analogs with their biological activities.

ADMET Prediction: A crucial step in the in silico design process is the prediction of the ADMET properties of the novel analogs. jppres.comnih.govresearchgate.net Tools like QikProp can predict a range of physicochemical descriptors and pharmacokinetic properties, helping to identify candidates with good drug-like profiles.

Binding Free Energy Calculations: To refine the predictions from molecular docking, methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) can be used to calculate the binding free energy of the ligand-protein complex. This provides a more accurate estimation of the binding affinity. jppres.comnih.gov

The design of novel dinitroacridine analogs can be guided by these computational predictions. For instance, modifications can be introduced to the dinitroacridine scaffold to improve interactions with the target, enhance solubility, or reduce predicted toxicity. Studies on other acridine derivatives have shown that the introduction of different substituents, such as chalcone (B49325) or isoxazole (B147169) moieties, can significantly affect their biological activity. jppres.comnih.gov

Table 3: In Silico Tools for the Design of Novel Analogs
Tool/MethodPurposeExample Application for Acridine Derivatives
Molecular Docking (e.g., Glide, AutoDock)Predicting binding mode and affinity to a biological target. jppres.comnih.govDocking of 9-anilinoacridines against HER2. jppres.comnih.gov
ADMET Prediction (e.g., QikProp)Predicting pharmacokinetic and toxicological properties. jppres.comnih.govresearchgate.netScreening of chalcone and isoxazole substituted 9-anilinoacridines. jppres.comnih.gov
MM-GBSACalculating binding free energy for more accurate affinity prediction. jppres.comnih.govAnalysis of HER2 inhibitors. jppres.comnih.gov
QSARCorrelating chemical structure with biological activity.Development of models for acetylcholinesterase inhibitors based on tacrine (B349632) analogs. jppres.com

Advanced Chemical Research on Derivatives and Analogues of 1,2 Dinitroacridine

Synthetic Methodologies for Diversifying the 1,2-Dinitroacridine Scaffold

The synthesis and subsequent diversification of the this compound scaffold are foundational to its exploration in advanced chemical research. The initial creation of the dinitroacridine core is typically achieved through electrophilic nitration of the parent acridine (B1665455) molecule. However, direct nitration of unsubstituted acridine tends to produce a mixture of regioisomers, with 2-nitro and 4-nitroacridines often being the major products. thieme-connect.com Achieving the specific 1,2-dinitro substitution pattern often requires a more nuanced strategy, potentially involving a multi-step synthesis that utilizes directing groups to control the regioselectivity of the nitration steps. thieme-connect.com For instance, the presence of an electron-donating group at the 2-position, such as a hydroxyl or methoxy (B1213986) group, can direct electrophilic substitution, like nitration, to the 1-position. thieme-connect.com

A general method for the nitration of acridine involves using a mixture of concentrated nitric acid and sulfuric acid, with careful temperature control to manage the reaction's exothermicity and selectivity. jocpr.com

Once the this compound scaffold is obtained, a variety of synthetic methodologies can be employed to introduce functional diversity. These methods primarily target either the nitro groups themselves or other positions on the heterocyclic ring system.

Key Diversification Reactions:

Reduction of Nitro Groups: One of the most significant transformations is the reduction of the two nitro groups to form 1,2-diaminoacridine. This conversion fundamentally alters the electronic properties of the scaffold, changing the groups from strongly electron-withdrawing to electron-donating. ontosight.aiontosight.ai This reaction is commonly carried out using reducing agents like tin (Sn) in the presence of concentrated hydrochloric acid (HCl), followed by neutralization. jocpr.com

Nucleophilic Aromatic Substitution (SNAr): The potent electron-withdrawing nature of the two nitro groups renders the acridine ring highly electron-deficient and thus susceptible to nucleophilic attack. ontosight.ainumberanalytics.com This allows for the substitution of other groups on the ring. A specific and powerful example is the Vicarious Nucleophilic Substitution (VNS), which allows for the direct replacement of hydrogen atoms on the electron-deficient aromatic ring with a variety of substituents. organic-chemistry.org

Classical Acridine Syntheses: Established methods like the Bernthsen and Ullmann syntheses can be adapted to create derivatives. ptfarm.pl For example, a suitably substituted diphenylamine (B1679370) could be condensed with a carboxylic acid using zinc chloride (Bernthsen synthesis) to build a pre-functionalized acridine core. ptfarm.pl

A summary of key synthetic transformations for the diversification of the acridine scaffold is presented below.

Reaction Type Reagents/Conditions Product Functional Group Reference(s)
NitrationConc. HNO₃ / Conc. H₂SO₄Nitro (-NO₂) jocpr.com
Reduction of NitroSn / HCl or H₂ / Pd-CAmino (-NH₂) jocpr.com
Nucleophilic SubstitutionNaNH₂ / Liquid NH₃Amino (-NH₂) imperfectpharmacy.shop
Ullmann Condensationo-chlorobenzoic acid, aniline (B41778) derivative, Cu catalystN-phenylanthranilic acid intermediate ptfarm.pl
Bernthsen SynthesisDiphenylamine, Carboxylic Acid, ZnCl₂Substituted Acridine ptfarm.pl

Structure-Reactivity Relationship (SAR) Studies on Functionalized Dinitroacridines

The relationship between the structure of this compound derivatives and their chemical reactivity is governed by fundamental electronic and steric principles. The parent this compound is a highly polarized molecule due to the two potent, electron-withdrawing nitro groups. ontosight.ai This structural feature is the primary determinant of its reactivity profile.

The presence of nitro groups significantly lowers the electron density of the aromatic ring system, making it an electrophilic scaffold. ontosight.aiontosight.ai This electronic feature dictates that the molecule is particularly reactive towards nucleophiles. The regioselectivity of such reactions is also a direct consequence of the substituent positions. In the case of this compound, the positions ortho and para to the nitro groups (e.g., position 4) are expected to be the most activated sites for nucleophilic attack. wikipedia.org

Isomerism plays a critical role in determining reactivity. The chemical behavior of this compound is distinct from that of other isomers like 2,7-dinitroacridine or 3,6-dinitroacridine. numberanalytics.comsolubilityofthings.comlibretexts.org The proximity of the two nitro groups in the 1,2-isomer creates a unique electronic and steric environment compared to isomers where the groups are more distant.

Further functionalization of the this compound scaffold allows for the systematic tuning of its reactivity. The introduction of additional substituents can either enhance or diminish the inherent electrophilicity of the ring.

Table of Predicted Reactivity Changes based on Substituent Effects:

Substituent (R) at C4 Electronic Effect Predicted Effect on Nucleophilic Attack at other positions Reference(s)
-H (unsubstituted)Neutral (baseline)Baseline reactivity driven by two -NO₂ groups
-Cl, -BrInductively withdrawing, weakly deactivatingMay slightly decrease reactivity by further withdrawing density sathyabama.ac.in
-OCH₃, -OHElectron-donating (resonance), activatingMay decrease reactivity toward nucleophiles by donating electron density to the ring sathyabama.ac.in
-NH₂Strongly electron-donating, activatingWould significantly decrease reactivity toward nucleophiles sathyabama.ac.in
-CF₃Strongly electron-withdrawingWould likely increase reactivity by further depleting ring electron density

Mechanistic Insights into Functional Group Interconversions on the Acridine Ring

The transformation of functional groups on the this compound ring proceeds through well-established organic reaction mechanisms. Understanding these pathways is crucial for controlling reaction outcomes and designing synthetic routes. solubilityofthings.comsolubilityofthings.com

Mechanism of Nitro Group Reduction: The conversion of this compound to 1,2-diaminoacridine is a cornerstone functional group interconversion. jocpr.com When using a metal-acid system like Sn/HCl, the mechanism involves a series of single-electron transfers from the metal surface to the nitro group. The nitro group is sequentially reduced, passing through nitroso and hydroxylamine (B1172632) intermediates before reaching the final amine. The acidic medium is essential for protonating the oxygen atoms of the nitro group, facilitating their removal as water molecules.

Mechanism of Nucleophilic Aromatic Substitution (SNAr): Given the electron-deficient nature of the this compound ring, nucleophilic aromatic substitution is a key reaction for diversification. numberanalytics.com This reaction does not proceed via an SN1 or SN2 mechanism but rather through a bimolecular addition-elimination pathway. libretexts.orgbyjus.com

Nucleophilic Attack: An electron-rich nucleophile attacks one of the electron-poor carbon atoms of the acridine ring (e.g., position 4), which is activated by the nitro groups. This step breaks the aromaticity of the ring and forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. organic-chemistry.org The negative charge of this intermediate is delocalized across the ring and, crucially, onto the oxygen atoms of the nitro groups, which provides significant stabilization.

Departure of Leaving Group: In the second step, aromaticity is restored by the expulsion of a leaving group from the same carbon atom that was attacked. If the substitution is a replacement of a pre-existing group (like a halide), that group is eliminated. In the case of Vicarious Nucleophilic Substitution (VNS), where hydrogen is replaced, the mechanism involves the elimination of a group from the original nucleophile's carbanionic center. organic-chemistry.org

The stability of the Meisenheimer complex is the kinetic key to the reaction; without the strong stabilizing effect of the electron-withdrawing nitro groups, this intermediate would be too high in energy to form readily. wikipedia.org

Exploration of Dinitroacridine Derivatives as Precursors in Organic Synthesis

Derivatives of this compound, particularly 1,2-diaminoacridine, are valuable precursors for the synthesis of more elaborate molecular architectures, such as polycyclic and heterocyclic compounds. sathyabama.ac.in The diamine functionality serves as a versatile handle for a wide range of subsequent chemical transformations.

One prominent application is in the synthesis of azo compounds. The amino groups of 1,2-diaminoacridine can be converted into diazonium salts by treatment with nitrous acid (generated in situ from NaNO₂ and HCl). jocpr.com These highly reactive diazonium salts can then undergo coupling reactions with electron-rich aromatic compounds (e.g., phenols or anilines) to form azo dyes, which are molecules characterized by the -N=N- linkage. jocpr.com

Furthermore, the 1,2-diamine motif is a classic precursor for the formation of new heterocyclic rings. Condensation reactions between the 1,2-diaminoacridine and various dicarbonyl compounds or their equivalents can be used to construct new fused ring systems. For example, reaction with a 1,2-dicarbonyl compound could yield a pyrazine-fused acridine, while reaction with formic acid or its derivatives could lead to an imidazole-fused acridine. These annulation strategies provide a powerful route to novel, complex polycyclic aromatic systems. beilstein-journals.orgmarquette.edu

Potential Synthetic Applications of 1,2-Diaminoacridine:

Reactant Reaction Type Resulting Fused Ring/Structure Reference(s) for general method
α-Diketone (e.g., benzil)CondensationPyrazino[2,3-a]acridine derivative beilstein-journals.org
Phosgene or equivalentCyclizationImidazo[4,5-a]acridin-2-one derivative
Nitrous Acid (NaNO₂/HCl)Diazotization/Azo CouplingAzo dye derivative jocpr.com
FormaldehydePictet-Spengler type reactionComplex fused N-heterocycles

Design and Synthesis of Advanced Materials Utilizing Dinitroacridine Frameworks

The unique structural and electronic properties of the this compound framework—a rigid, planar, π-conjugated system with strong, permanent dipoles from the nitro groups—make it an intriguing building block for the design of advanced functional materials. zioc.ruslu.se While research may not have extensively focused on this specific isomer, its properties can be extrapolated to potential applications in materials science, particularly in optoelectronics and porous materials.

Potential Material Applications:

Electron-Transporting Materials: In the field of organic electronics, such as Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics, materials are needed to transport electrons and holes efficiently. While many acridine derivatives have been investigated as hole-transporting materials (HTMs), the highly electron-deficient nature of this compound suggests it could serve as a scaffold for electron-transporting materials (ETMs). rsc.orgmdpi.com

Fluorescent Probes and Dyes: Acridine itself is a well-known fluorophore. nih.gov Although nitro groups typically quench fluorescence through non-radiative decay pathways, their chemical transformation into other functional groups (like amines) can restore or even modulate the fluorescence properties. researchgate.net This allows for the design of "turn-on" fluorescent sensors or novel dyes with tailored absorption and emission spectra. nih.gov

Porous Crystalline Frameworks (MOFs and COFs): The rigidity and defined geometry of the acridine scaffold make it a candidate for use as an organic linker in the construction of Metal-Organic Frameworks (MOFs) or Covalent-Organic Frameworks (COFs). To be used as a linker, the this compound core would first need to be functionalized with appropriate connecting groups, such as carboxylates or amines. For instance, oxidation of methyl groups (if installed on the ring) to carboxylic acids or reduction of the nitro groups to amines would yield a bifunctional linker. Such a linker could impart specific electronic properties or catalytic activity to the resulting porous material. berkeley.edu

The synthesis of these advanced materials would leverage the chemical transformations discussed previously to create dinitroacridine-based building blocks with the necessary functionality for polymerization or coordination-driven self-assembly. zioc.ru

Environmental Fate and Transformation Research of 1,2 Dinitroacridine

Environmental Persistence and Degradation Pathways of Dinitroacridines

Research specifically detailing the environmental persistence and degradation pathways of 1,2-Dinitroacridine is not available in published scientific literature. While studies exist for other nitroaromatic compounds, which are known to be of environmental concern due to their persistence and potential toxicity, these findings cannot be directly extrapolated to this compound without specific experimental validation. mhmedical.comresearchgate.net The persistence of such compounds is a key factor in their environmental risk assessment. enviresearch.comeurofins.com

Photodegradation Mechanisms under Environmental Conditions

No studies specifically investigating the photodegradation mechanisms of this compound under environmental conditions were found. Photodegradation is a key process that can break down organic pollutants in the environment through the action of sunlight. mdpi.comresearchgate.netmdpi.com The rate and products of photodegradation are highly dependent on the specific chemical structure and environmental conditions. Without dedicated research, the susceptibility of this compound to this process remains unknown.

Biotransformation Pathways and Metabolite Identification in Environmental Matrices

Specific research on the biotransformation pathways and the identification of metabolites of this compound in environmental matrices such as soil and water is not present in the available literature. Biotransformation, or the breakdown of chemicals by microorganisms, is a critical process in the natural attenuation of pollutants. mhmedical.commedcraveonline.commdpi.com Studies on other nitroaromatic compounds have shown that they can be transformed by microbial communities, but the specific pathways and resulting metabolites for this compound have not been investigated. nih.govmdpi.com The identification of metabolites is crucial for a complete environmental risk assessment. europa.eu

Partitioning Behavior and Distribution in Environmental Compartments

The partitioning behavior and distribution of this compound in various environmental compartments have not been specifically studied. The way a chemical distributes itself between air, water, soil, and sediment is fundamental to understanding its environmental exposure and potential impacts. nih.gov

Air-Water Exchange and Volatilization

No data exists on the air-water exchange and volatilization of this compound. These processes determine the extent to which a compound will enter the atmosphere from water surfaces. The Henry's Law constant, a key parameter for assessing this behavior, is unknown for this compound.

Soil and Sediment Adsorption/Desorption Dynamics

There are no published studies on the soil and sediment adsorption/desorption dynamics of this compound. The tendency of a chemical to bind to soil and sediment particles affects its mobility and bioavailability in the environment. ucdavis.eduinternational-agrophysics.orgresearchgate.netmdpi.com Factors such as soil type, organic matter content, and pH can influence these processes, but no specific data is available for this compound.

Data Tables

Due to the lack of specific research on this compound, no data is available to populate tables on its environmental fate properties.

Bioaccumulation Potential in Model Organisms

The bioaccumulation potential of a chemical substance describes its tendency to be taken up and concentrated in organisms from the surrounding environment. For organic compounds such as this compound, this potential is primarily governed by its chemical and physical properties, which dictate its interaction with biological systems, rather than its toxicological effects.

The assessment of bioaccumulation is a key component of environmental risk assessment. ufz.de The fundamental chemical characteristics influencing bioaccumulation include lipophilicity, molecular size, and the potential for biotransformation. nih.goveosca.eu The acridine (B1665455) structural backbone of this compound is a planar, tricyclic system, and the addition of two nitro (NO2) groups significantly influences its electronic properties and reactivity. ontosight.ai

Key chemical aspects that would be investigated to understand the bioaccumulation potential of this compound are:

Octanol-Water Partition Coefficient (Kow): This value is a primary indicator of a chemical's lipophilicity, or its tendency to partition into fatty tissues (lipids) rather than water. A high Kow value suggests a greater potential for bioaccumulation in the lipid-rich tissues of organisms. oecd.org Models for predicting the bioconcentration factor (BCF) heavily rely on the Kow value. researchgate.net

Molecular Size and Structure: The size and shape of a molecule can affect its ability to pass through biological membranes. While some models use molecular size as a mitigating factor against very high BCFs, the planar nature of the acridine structure is a relevant feature. nih.govresearchgate.net

Biotransformation (Metabolism): The ability of an organism to metabolize, or break down, a chemical is a critical mitigating factor that reduces its bioaccumulation. nih.govresearchgate.net Organisms can transform compounds through processes like oxidation and conjugation to make them more water-soluble and easier to excrete. redalyc.orgnih.gov The nitro groups on the acridine ring are sites that could potentially undergo metabolic transformation, such as reduction to amino groups, which would alter the compound's properties and accumulation behavior.

Table 1: Chemical Properties Influencing Bioaccumulation Assessment of this compound This table is illustrative and based on general principles of chemical assessment, as specific experimental data for this compound is not available.

PropertySignificance for BioaccumulationPredictive Models/Methods
Octanol-Water Partition Coefficient (log Kow) Indicates lipophilicity and potential for partitioning into fatty tissues.Estimated using QSAR models (e.g., KOWWIN in EPISuite™) epa.gov; used as input for BCF prediction models. researchgate.net
Molecular Weight/Size Affects membrane transport and can limit uptake for very large molecules.Considered in advanced bioaccumulation models as a potential mitigating factor. nih.gov
Water Solubility Low solubility can correlate with higher partitioning into organic phases like sediment and biota.Measured experimentally or estimated via modeling. eosca.eu
Biotransformation Rate A high rate of metabolism within an organism reduces the net accumulation.Determined via in vitro tests (e.g., fish liver S9 fractions) and used in kinetic bioaccumulation models. ufz.denih.gov

Predictive Modeling of Environmental Transport and Fate

Predictive models are essential tools for understanding and forecasting the environmental behavior of chemicals like this compound. researchgate.net These models use a chemical's physical-chemical properties to simulate its distribution, persistence, and ultimate fate in the environment. rushim.runih.gov Modeling is particularly valuable for persistent organic pollutants (POPs) that can move between different environmental media and remain in the environment for long periods. nih.gov

Mass Balance Models for Environmental Compartments

Mass balance models are a cornerstone of predictive environmental science. wacker.com These models, often referred to as "Mackay-type" models, conceptualize the environment as a series of interconnected compartments, such as air, water, soil, and sediment. rivm.nl The core principle is the law of conservation of mass; the model tracks the movement (flux) of a chemical into, out of, and between these compartments. nih.gov

To apply a mass balance model to this compound, one would need to input data on its specific properties. The model then solves a series of mass balance equations to predict the compound's distribution and concentration in each environmental compartment over time. rivm.nl

Table 2: Typical Input Parameters for a Multimedia Mass Balance Model

Parameter CategorySpecific Inputs Required for this compoundRole in the Model
Physical-Chemical Properties Molecular Weight, Water Solubility, Vapor Pressure, Octanol-Water Partition Coefficient (Kow), Octanol-Air Partition Coefficient (Koa)Determine the partitioning behavior of the chemical between air, water, soil, and sediment. rushim.rurivm.nl
Degradation Rates Half-life in Air, Water, Soil, and Sediment (resulting from processes like photolysis, hydrolysis, biodegradation)Define the persistence of the chemical in each environmental compartment. nih.gov
Emission Data Release rate(s) to specific compartments (e.g., air, water, or soil)Serve as the starting point for the simulation, defining the amount of chemical entering the system. rivm.nl

Simulation Tools for Long-Term Environmental Behavior

Several software tools have been developed to implement mass balance models and simulate the long-term behavior of chemicals. These tools are frequently used in regulatory frameworks for chemical risk assessment. researchgate.netrivm.nl

SimpleBox: This is a widely used multimedia mass balance model that can simulate the environmental fate of chemicals on regional, continental, and global scales. rivm.nl It is operated through a Microsoft Excel interface supported by calculations in the R programming language and is used within the European Union's chemical safety assessment framework (CHESAR). rivm.nl SimpleBox is designed for dedicated environmental fate studies to understand how a chemical's fundamental properties determine its environmental behavior. rivm.nl

EPISuite™: This is a suite of physical/chemical property and environmental fate estimation programs developed by the U.S. Environmental Protection Agency (EPA). It uses Quantitative Structure-Activity Relationships (QSARs) to predict properties like Kow, water solubility, and biodegradation potential from a chemical's structure alone. epa.gov This is particularly useful when experimental data for a compound like this compound are unavailable. epa.gov

Markov Chain Models: This approach uses transition probabilities to describe the movement of a substance between different environmental states or compartments. It has been applied to evaluate the environmental fate of organic pollutants at a regional scale. researchgate.net

Advanced Analytical Methodologies for Trace Environmental Analysis

The detection of synthetic chemicals like this compound in the environment often requires highly sophisticated analytical methods capable of measuring trace concentrations (e.g., parts-per-billion or parts-per-trillion) within complex sample matrices. intertek.com

Detection and Quantification in Complex Environmental Samples

Analyzing environmental samples such as water, soil, sediment, or biological tissues presents significant challenges due to the presence of numerous interfering substances. intertek.commdpi.com A robust analytical workflow is required for the reliable detection and quantification of a target compound like this compound.

The typical analytical procedure involves:

Sample Preparation: The first step is to extract the analyte from the sample matrix and concentrate it. Solid-Phase Extraction (SPE) is a common and effective technique for water samples, where a sample is passed through a solid sorbent that retains the compound of interest, which is then washed off (eluted) with a small volume of solvent. mdpi.comnih.gov For solid samples like soil or sediment, techniques like microwave-assisted extraction may be used. sigmaaldrich.com

Chromatographic Separation: The extract is then injected into a chromatographic system to separate the target compound from other substances in the extract. High-Performance Liquid Chromatography (HPLC) is suitable for polar to moderately non-polar compounds like many acridine derivatives, while Gas Chromatography (GC) is used for volatile and semi-volatile compounds. nih.govchromatographyonline.com

Mass Spectrometric Detection: The separated compounds are detected using a mass spectrometer (MS), which provides high sensitivity and selectivity. nih.gov For trace analysis, tandem mass spectrometry (MS/MS) or high-resolution mass spectrometry (HRMS) are often employed. mdpi.comchromatographyonline.com HRMS is particularly powerful as it provides a highly accurate mass measurement of the compound, which greatly aids in its identification and confirmation, especially in complex samples. nih.govnih.gov

Table 3: Advanced Analytical Techniques for Trace Environmental Analysis

TechniquePurpose in the Analytical WorkflowAdvantages for Trace Analysis
Solid-Phase Extraction (SPE) Sample pre-concentration and cleanup. mdpi.comEnhances sensitivity by concentrating the analyte; removes matrix interferences. nih.gov
Liquid Chromatography (LC) / Gas Chromatography (GC) Separation of the target analyte from other compounds in the sample extract. nih.govProvides high-resolution separation, essential for complex mixtures. chromatographyonline.com
Tandem Mass Spectrometry (MS/MS) Highly selective detection and quantification.Increases signal-to-noise ratio, allowing for very low detection limits. mdpi.com
High-Resolution Mass Spectrometry (HRMS) Confident identification and quantification based on accurate mass measurement. nih.govProvides high specificity, reducing false positives; enables screening for unknown compounds. chromatographyonline.com

Identification of Environmental Transformation Products

Organic compounds released into the environment can be transformed into other chemicals, known as transformation products (TPs), through biological or abiotic (e.g., photolysis) processes. redalyc.orgnih.gov These TPs can sometimes be more persistent or mobile than the parent compound. csic.es Identifying these "unknown" TPs is a significant analytical challenge, as reference standards are often not available. nih.gov

A modern workflow to identify potential TPs of this compound would involve:

Prediction of Plausible TPs: Computer models, such as the University of Minnesota Pathway Prediction System (UM-PPS), can be used to predict likely products of microbial metabolism based on the parent compound's structure. nih.gov For this compound, this could include reduction of the nitro groups or hydroxylation of the acridine rings.

Nontargeted Screening with HRMS: Environmental samples are analyzed using techniques like LC-HRMS to generate a comprehensive dataset of all detectable compounds. chromatographyonline.comnih.gov

Data Processing: The data is searched for the exact masses of the predicted TPs. If a peak is found at the correct mass and a plausible retention time, it is flagged as a potential TP. nih.gov The structural identity can be further investigated by interpreting the fragmentation patterns generated in the mass spectrometer. chromatographyonline.com This approach has successfully identified numerous TPs of pesticides, pharmaceuticals, and other contaminants in environmental waters. nih.govnih.gov

Q & A

Q. Methodological Guidance :

  • Conduct comparative studies using standardized light sources (e.g., ISO 4892 for UV aging tests).
  • Apply kinetic modeling (e.g., pseudo-first-order decay) to isolate degradation mechanisms .

What spectroscopic and computational techniques are most effective for characterizing this compound’s electronic structure?

Q. Basic Research Focus

  • UV-Vis spectroscopy : Identify π→π* transitions; compare with TD-DFT (time-dependent density functional theory) simulations .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns .

Q. Advanced Research Focus

  • DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict nitro group torsional angles and charge distribution .
  • X-ray crystallography : Resolve crystal packing effects on nitro group orientation and intermolecular interactions .

How do solvent polarity and pH affect the reactivity of this compound in nucleophilic substitution reactions?

Q. Advanced Research Focus

  • Solvent effects : High polarity (e.g., DMSO) stabilizes transition states via solvation, accelerating substitution .
  • pH dependence : Acidic conditions protonate the acridine ring, altering electron-withdrawing effects and reaction kinetics .

Q. Methodological Guidance :

  • Use Hammett plots to correlate substituent effects with reaction rates.
  • Monitor intermediates via stopped-flow spectroscopy under inert atmospheres .

What strategies mitigate toxicity risks when handling this compound in laboratory settings?

Q. Basic Research Focus

  • Engineering controls : Use fume hoods and gloveboxes to limit aerosol exposure .
  • Analytical safeguards : Implement LC-MS to detect trace contaminants in synthetic batches .

Q. Advanced Research Focus

  • Structure-toxicity relationships : Modify nitro group positions to reduce mutagenicity while retaining bioactivity .

How can contradictions in reported biological activities of this compound derivatives be critically evaluated?

Advanced Research Focus
Conflicting data may stem from:

  • Assay variability : Differences in cell lines (e.g., HeLa vs. HEK293) or endpoint measurements (IC50 vs. EC50) .
  • Metabolic interference : Serum proteins in culture media binding to nitro groups, altering bioavailability .

Q. Methodological Guidance :

  • Validate findings using orthogonal assays (e.g., fluorescence-based vs. colorimetric readouts).
  • Apply meta-analysis to aggregate data across studies, adjusting for publication bias .

What are the best practices for designing stable formulations of this compound for long-term storage?

Q. Basic Research Focus

  • Lyophilization : Preserve stability by removing water, preventing hydrolysis .
  • Excipient screening : Use DSC (differential scanning calorimetry) to identify compatible polymers (e.g., PVP) .

Q. Advanced Research Focus

  • Accelerated stability testing : Apply Arrhenius models to predict degradation under varying temperatures/humidity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.